Monodictyochromone B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La monodictyochromone B est un composé chromanone isolé du champignon marin Monodictys putredinis. Ce composé présente une activité inhibitrice contre les enzymes du cytochrome P450, qui sont impliquées dans la catalyse des substances organiques. La this compound a suscité un intérêt en raison de ses propriétés antinéoplasiques potentielles, ce qui en fait un candidat prometteur pour la recherche sur le cancer .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La monodictyochromone B est généralement isolée du champignon marin Monodictys putredinis. Le processus d’isolement implique la culture du champignon, suivie de l’extraction et de la purification du composé à l’aide de techniques chromatographiques.

Méthodes de Production Industrielle : La production industrielle de la this compound impliquerait probablement une fermentation à grande échelle de Monodictys putredinis, suivie de processus d’extraction et de purification. L’optimisation des conditions de fermentation, telles que la température, le pH et l’apport en nutriments, serait cruciale pour maximiser le rendement. Des techniques chromatographiques avancées, telles que la chromatographie liquide haute performance, seraient utilisées pour la purification .

Analyse Des Réactions Chimiques

Structural Basis for Reactivity

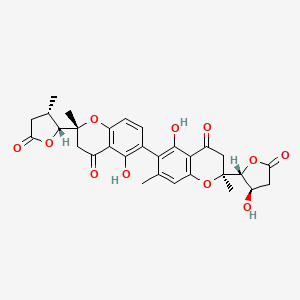

Monodictyochromone B (C₃₀H₃₀O₁₁) features two modified xanthone units linked via a chromanone scaffold, with hydroxyl, ketone, and ether functional groups . Key reactive sites include:

-

Phenolic hydroxyl groups : Prone to oxidation, methylation, and glycosylation.

-

Ketone groups : Participate in reductions and nucleophilic additions.

-

Ether linkages : Susceptible to acid-catalyzed cleavage.

Oxidation Reactions

Phenolic hydroxyl groups undergo oxidation to quinones under aerobic conditions, particularly in the presence of cytochrome P450 enzymes . This reaction is critical for its inhibitory activity against CYP1A (IC₅₀ = 7.5 µM) .

Example Reaction:

Monodictyochromone B+O2CYP1AQuinone derivative+H2O

Reduction Reactions

The ketone groups in the chromanone moiety can be reduced to secondary alcohols using sodium borohydride (NaBH₄) or catalytic hydrogenation.

Conditions:

-

NaBH₄ in methanol (25°C, 2 hours).

-

H₂/Pd-C in tetrahydrofuran (room temperature, 1 atm).

Hydrolysis Reactions

Acid-catalyzed hydrolysis cleaves ether linkages, yielding monomeric xanthone units. For example, treatment with HCl (1M, 60°C) results in depolymerization .

Products:

-

Monomeric xanthone derivatives (e.g., 2-hydroxy-6-methylbenzoic acid).

Biotransformation in Living Systems

This compound undergoes enzymatic modifications in biological environments :

-

Glutathione (GSH) conjugation : Thiol groups in GSH react with electrophilic sites, enhancing detoxification.

-

NAD(P)H:quinone reductase (QR) induction : Increases QR activity (CD = 24.8 µM), facilitating reduction of quinones to less toxic hydroquinones .

Esterification

Hydroxyl groups react with acetyl chloride to form acetylated derivatives, improving lipid solubility.

Conditions:

-

Acetyl chloride, pyridine, 0°C, 12 hours.

-

Yield: ~85%.

Glycosylation

Sugar moieties (e.g., glucose) can be attached via Mitsunobu reactions to enhance bioavailability.

Example:

Monodictyochromone B+GlucoseDEAD Ph3PGlycosylated derivative

Mechanistic Insights

-

Electrophilic aromatic substitution : Occurs at electron-rich positions of the xanthone rings, facilitating halogenation or nitration .

-

Pericyclic reactions : The conjugated π-system allows [4+2] cycloadditions under photochemical conditions .

Stability and Degradation

This compound is stable in neutral aqueous solutions but degrades under:

Applications De Recherche Scientifique

Monodictyochromone B has several scientific research applications:

Chemistry: It serves as a model compound for studying chromanone derivatives and their reactivity.

Biology: The compound’s inhibitory activity against cytochrome P450 enzymes makes it valuable for studying enzyme inhibition mechanisms.

Medicine: Due to its antineoplastic properties, this compound is being investigated for its potential use in cancer therapy.

Mécanisme D'action

La monodictyochromone B exerce ses effets principalement par l’inhibition des enzymes du cytochrome P450. Ces enzymes jouent un rôle crucial dans le métabolisme de diverses substances organiques. En inhibant ces enzymes, la this compound peut interférer avec les voies métaboliques des cellules cancéreuses, ce qui peut entraîner leur mort. Les cibles moléculaires du composé comprennent des isoformes spécifiques du cytochrome P450, et son activité inhibitrice est médiée par la liaison au site actif de l’enzyme .

Composés Similaires :

Monodictyochromone A : Un autre dérivé de la chromanone isolé de Monodictys putredinis, présentant une activité inhibitrice similaire contre les enzymes du cytochrome P450.

Dérivés de la Xanthone : Des composés comme la xanthone et ses dérivés partagent des similitudes structurales avec la this compound et présentent des activités biologiques similaires.

Unicité : La this compound est unique en raison de sa structure spécifique, qui comprend plusieurs groupes hydroxyle et un cycle γ-lactone. Cette structure contribue à son activité inhibitrice puissante contre les enzymes du cytochrome P450 et à ses propriétés antinéoplasiques potentielles. Comparée à d’autres composés similaires, la this compound a montré une plus grande puissance dans l’inhibition de certaines isoformes du cytochrome P450 .

Comparaison Avec Des Composés Similaires

Monodictyochromone A: Another chromanone derivative isolated from Monodictys putredinis, with similar inhibitory activity against cytochrome P450 enzymes.

Xanthone Derivatives: Compounds like xanthone and its derivatives share structural similarities with Monodictyochromone B and exhibit similar biological activities.

Uniqueness: this compound is unique due to its specific structure, which includes multiple hydroxyl groups and a γ-lactone ring. This structure contributes to its potent inhibitory activity against cytochrome P450 enzymes and its potential antineoplastic properties. Compared to other similar compounds, this compound has shown higher potency in inhibiting certain isoforms of cytochrome P450 .

Propriétés

Formule moléculaire |

C30H30O11 |

|---|---|

Poids moléculaire |

566.6 g/mol |

Nom IUPAC |

(2S)-5-hydroxy-6-[(2R)-5-hydroxy-2-methyl-2-[(2R,3S)-3-methyl-5-oxooxolan-2-yl]-4-oxo-3H-chromen-6-yl]-2-[(2R,3R)-3-hydroxy-5-oxooxolan-2-yl]-2,7-dimethyl-3H-chromen-4-one |

InChI |

InChI=1S/C30H30O11/c1-12-7-19-24(17(33)11-30(4,41-19)28-15(31)9-21(35)39-28)26(37)22(12)14-5-6-18-23(25(14)36)16(32)10-29(3,40-18)27-13(2)8-20(34)38-27/h5-7,13,15,27-28,31,36-37H,8-11H2,1-4H3/t13-,15+,27+,28+,29+,30-/m0/s1 |

Clé InChI |

YSURVZRGQKOUAG-QXBVHLSASA-N |

SMILES isomérique |

C[C@H]1CC(=O)O[C@H]1[C@]2(CC(=O)C3=C(O2)C=CC(=C3O)C4=C(C5=C(C=C4C)O[C@](CC5=O)(C)[C@H]6[C@@H](CC(=O)O6)O)O)C |

SMILES canonique |

CC1CC(=O)OC1C2(CC(=O)C3=C(O2)C=CC(=C3O)C4=C(C5=C(C=C4C)OC(CC5=O)(C)C6C(CC(=O)O6)O)O)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.